1-(Thiophen-2-yl)cyclopropanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAGSPFIYMVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 1 Thiophen 2 Yl Cyclopropanecarbonitrile and Its Analogues
Direct Cyclopropanation Methodologies
Direct methods for the construction of the cyclopropane (B1198618) ring are highly sought after for their atom economy and straightforwardness. Several powerful strategies have emerged, leveraging transition-metal catalysis, photochemistry, and classic organic reactions to achieve this transformation.
Palladium-Catalyzed Cyanoesterification of Cyclopropenes
A highly diastereoselective method for the synthesis of polysubstituted cyclopropanecarbonitriles involves the palladium-catalyzed direct cyanoesterification of cyclopropenes. organic-chemistry.orgnih.gov This approach is noted for its mild reaction conditions, good functional group compatibility, and operational simplicity. organic-chemistry.orgnih.gov The reaction typically utilizes a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a ligand like Xantphos, and ethyl cyanoformate serves as a bifunctional reagent that introduces both the cyano and ester groups. organic-chemistry.org
This methodology has been shown to be effective for a wide range of substituted cyclopropenes, including those bearing aryl, alkyl, and heteroaryl groups. organic-chemistry.org The tolerance for heteroaryl substituents suggests a strong potential for the synthesis of 1-(thiophen-2-yl)cyclopropanecarbonitrile and its analogues. A gram-scale reaction has demonstrated the scalability of this protocol, and the resulting products are valuable intermediates for further chemical transformations. organic-chemistry.org Mechanistic studies indicate that the palladium catalyst is essential for the reaction to proceed. organic-chemistry.org
| Catalyst System | Reagent | Temperature | Key Features |
| Pd₂(dba)₃ / Xantphos | Ethyl cyanoformate | 100 °C | High diastereoselectivity (>20:1 dr), good functional group tolerance, scalable. organic-chemistry.org |
Transition-Metal-Catalyzed Cyclopropanation with Diazo Compounds (e.g., Diazoacetonitrile)
Transition-metal catalysis, particularly with rhodium and copper complexes, has a long-standing history in the cyclopropanation of olefins using diazo compounds. More recently, bio-inspired catalysts have also been employed. For instance, engineered myoglobin (B1173299), which contains an iron-heme active site, can catalyze the cyclopropanation of olefins with diazoacetonitrile. nih.govnih.gov This method provides access to nitrile-substituted cyclopropanes with high diastereo- and enantioselectivity. nih.govresearchgate.net
The use of diazoacetonitrile as a carbene precursor is particularly relevant for the direct introduction of the nitrile functionality onto the cyclopropane ring. While traditional rhodium and copper catalysts are effective, the development of biocatalysts like engineered myoglobin offers the advantage of performing these transformations in a highly controlled and stereoselective manner. nih.govnih.gov The reaction is applicable to a broad range of olefin substrates, including various styrene (B11656) derivatives, which are electronically similar to 2-vinylthiophene (B167685), the likely precursor for this compound via this route. nih.gov
| Catalyst | Diazo Compound | Selectivity |
| Engineered Myoglobin (Iron-heme) | Diazoacetonitrile | High diastereoselectivity and enantioselectivity (up to 99.9% de and ee). nih.govresearchgate.net |
| Chiral Ru-porphyrins | Diazoacetonitrile | Moderate diastereoselectivity (20–50% de) and enantioselectivity (41–71% ee). nih.gov |
Organophotocatalytic Cyclopropanation of Unactivated Olefins
A modern and powerful approach for the synthesis of highly substituted cyclopropanes is through intermolecular organophotocatalytic cyclopropanation of unactivated olefins. ethz.chresearchgate.net This method utilizes an organic photocatalyst, such as a benzothiazinoquinoxaline derivative, under visible light irradiation. ethz.chresearchgate.net A key advantage of this strategy is its broad functional group tolerance, accommodating substrates with acids, alcohols, halides, ethers, ketones, and notably, nitriles. ethz.chresearchgate.net
The reaction can be performed in the presence of air and moisture, making it operationally simple. ethz.chresearchgate.net This methodology has been successfully applied to mono-, di-, and trisubstituted olefins, indicating its potential for the cyclopropanation of 2-vinylthiophene to generate the thiophene-substituted cyclopropane core. ethz.chresearchgate.net The nitrile group can either be present on the olefin or the cyclopropanating agent, offering flexibility in the synthetic design.
Michael-Initiated Ring Closure for Nitrile-Substituted Cyclopropanes
The Michael-initiated ring closure (MIRC) reaction is a classic and efficient method for the formation of cyclopropane rings, particularly those bearing electron-withdrawing groups like nitriles. nih.gov This strategy is transition-metal-free and relies on the tandem Michael-type addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. nih.gov
For the synthesis of nitrile-substituted cyclopropanes, this often involves the reaction of 2-arylacetonitriles with α-bromo enenitriles in the presence of a base. nih.gov The term "aryl" in this context is often inclusive of heteroaryl systems, suggesting that a thiophene-containing acetonitrile (B52724) derivative could be a suitable starting material. This method is praised for its use of readily accessible substrates, operational simplicity, and good functional group tolerance, leading to dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.gov
Biocatalytic Approaches to Enantioenriched Cyclopropanecarbonitriles
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering unparalleled levels of stereoselectivity under mild reaction conditions.
Myoglobin-Mediated Carbene Transfer Catalysis for Asymmetric Cyclopropanation
Engineered myoglobin-based catalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of a wide array of olefins. nih.govrochester.edu These biocatalysts, containing a modified heme cofactor, mediate carbene transfer from a diazo compound to an alkene. nih.govrochester.edu
A significant advancement in this area is the use of in situ generated diazoacetonitrile as the carbene precursor, which allows for the safe and efficient synthesis of nitrile-substituted cyclopropanes. nih.govresearchgate.net This chemobiocatalytic strategy has been successfully applied to a broad range of olefin substrates, achieving exceptional levels of diastereoselectivity (up to >99% de) and enantioselectivity (up to 99.9% ee) with high catalyst turnovers. nih.govnih.govresearchgate.net The enzymatic products can be further elaborated into a variety of functionalized chiral cyclopropanes. nih.govresearchgate.net Given the success with various aryl-substituted olefins, it is highly probable that 2-vinylthiophene would be a suitable substrate for this biocatalytic system, leading to enantioenriched this compound. nih.gov
| Biocatalyst | Carbene Precursor | Substrate Scope | Key Advantages |
| Engineered Myoglobin Variants | Diazoacetonitrile | Broad, including styrene derivatives | High diastereo- and enantioselectivity, high turnover numbers, preparative scale applicability. nih.govnih.govresearchgate.net |
Enzymatic Hydrolysis of Nitriles in Stereoselective Biotransformations
The stereoselective synthesis of chiral cyclopropane derivatives is of significant interest, and enzymatic hydrolysis of nitriles offers a powerful tool in this regard. Nitrilase enzymes can catalyze the hydrolysis of nitriles to either amides or carboxylic acids, and in the case of racemic nitriles, this process can be highly enantioselective, allowing for the kinetic resolution of the starting material.
While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the principles of this methodology are broadly applicable. For instance, the enzymatic hydrolysis of α-arylpropionitriles has been shown to produce (R)-amides and (S)-carboxylic acids with high enantiomeric excess. researchgate.net This approach could theoretically be applied to a racemic mixture of this compound to isolate one enantiomer as the unreacted nitrile and the other as the corresponding carboxylic acid or amide.
The key advantage of enzymatic transformations lies in their high stereoselectivity under mild reaction conditions, often outperforming traditional chemical methods. The choice of microorganism and reaction conditions is crucial for achieving high enantioselectivity and yield.
Table 1: Examples of Enzymatic Nitrile Hydrolysis for Kinetic Resolution
| Substrate | Enzyme Source | Product(s) | Enantiomeric Excess (ee) |
| α-Arylpropionitriles | Rhodococcus butanica | (R)-Amides and (S)-Carboxylic acids | High |
| Racemic Clopidogrel Intermediate | Candida antarctica lipase | Enantiomerically enriched acid | High |
Cyclopropane Ring-Forming Reactions from Non-Cyclic Precursors
The construction of the cyclopropane ring is a central challenge in the synthesis of this compound. Several methods starting from non-cyclic precursors have been developed.
A classical and effective method for the synthesis of cyclopropanecarbonitriles is the intramolecular cyclization of γ-halobutyronitriles. This reaction proceeds via an intramolecular nucleophilic substitution, where a carbanion generated at the α-position to the nitrile group displaces a halide at the γ-position.
For the synthesis of this compound, a suitable precursor would be 2-(thiophen-2-yl)-4-halobutyronitrile. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or sodium amide, which deprotonates the α-carbon. The resulting carbanion then attacks the carbon bearing the halogen, forming the cyclopropane ring in a 3-exo-tet cyclization.
A general procedure for a related synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile involves heating the nitrile with powdered sodium hydroxide. orgsyn.org The initially formed cyclopropyl (B3062369) cyanide is then hydrolyzed in situ to the carboxylic acid. orgsyn.org A similar strategy could be employed for the synthesis of the target molecule, with subsequent isolation of the nitrile before hydrolysis.
Table 2: Typical Reaction Conditions for Cyclopropane Formation from 4-Halobutyronitriles
| Starting Material | Base | Solvent | Temperature | Product |
| γ-Chlorobutyronitrile | Sodium Hydroxide | None (neat) | Heat | Cyclopropanecarboxylic acid (via in situ hydrolysis) |
| 2-Aryl-4-halobutyronitrile | Sodium Amide | Inert Solvent (e.g., Toluene) | Room Temperature to Reflux | 1-Arylcyclopropanecarbonitrile |
Annulation reactions provide a powerful means to construct cyclopropane rings, particularly for 1,1-disubstituted derivatives. These processes often involve the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular cyclization. Rhodium-catalyzed annulation reactions have emerged as a versatile tool for the synthesis of complex cyclopropanes. nih.govacs.org
For instance, the reaction of a suitable thiophene-containing nucleophile with an appropriate three-carbon electrophilic partner in the presence of a rhodium catalyst could lead to the formation of the 1-(thiophen-2-yl)cyclopropane scaffold. While specific examples for the direct synthesis of this compound via this method are not prevalent, the general applicability of rhodium-catalyzed cyclopropanation of alkenes is well-established. rsc.org
The intramolecular Sₙ2 cyclization is a fundamental and widely used method for the formation of cyclopropanes. This approach relies on a molecule containing both a nucleophilic center and a leaving group, appropriately positioned to allow for a three-membered ring closure.
In the context of this compound synthesis, a precursor such as 2-(thiophen-2-yl)-4-halobutyronitrile, as mentioned in section 2.3.1, is a prime candidate for this type of reaction. The mechanism involves the formation of a carbanion α to the nitrile group, which then acts as the internal nucleophile, attacking the electrophilic carbon bearing the halide in an Sₙ2 fashion. The stereochemistry of the starting material can influence the stereochemistry of the resulting cyclopropane.
Derivatization Strategies for this compound
Once this compound is synthesized, it can be further modified to produce other valuable compounds. A key transformation is the conversion of the nitrile group to a carboxylic acid.
The hydrolysis of the nitrile group in this compound to a carboxylic acid is a straightforward and common derivatization. This transformation can be achieved under either acidic or basic conditions. libretexts.orgweebly.com
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. google.com The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water, leading to an intermediate amide that is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. weebly.com This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, ultimately forming a carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the carboxylic acid.
Table 3: General Conditions for Nitrile Hydrolysis
| Method | Reagents | Conditions | Product |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Heat (Reflux) | Carboxylic Acid + Ammonium Salt |
| Base Hydrolysis | Aqueous NaOH or KOH | Heat (Reflux), then Acidification | Carboxylic Acid |
Transformations Involving the Nitrile Group (e.g., to amides, tetrazoles, oxazolines)
The nitrile group of this compound is a versatile functional handle that can be converted into several other important heterocyclic and acyclic functional groups. Key transformations include hydrolysis to amides and carboxylic acids, cycloaddition to form tetrazoles, and reaction with amino alcohols to yield oxazolines.
Conversion to Amides
The transformation of the nitrile group to a carboxamide is a fundamental reaction in organic synthesis. This can be achieved through controlled hydrolysis under acidic or basic conditions. While direct hydrolysis to the amide can be challenging to stop without proceeding to the carboxylic acid, various methods have been developed for this conversion. An alternative two-step process involves the complete hydrolysis of the nitrile to the corresponding 1-(thiophen-2-yl)cyclopropanecarboxylic acid, followed by a standard amide coupling reaction with an appropriate amine.
Enzymatic hydrolysis presents a milder alternative to harsh chemical methods. Whole-cell biocatalysis, utilizing nitrile hydratase and amidase activities from bacterial strains like Rhodococcus erythropolis, has been successfully employed for the hydrolysis of similar thiophene-containing nitriles directly to the corresponding carboxylic acid, which can then be converted to the amide. lookchem.com
Table 1: Representative Conditions for Hydrolysis of Nitriles to Carboxylic Acids (Precursors to Amides)
| Starting Nitrile | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Phenylacetonitrile | NaOH, H₂O, 60 °C | 1-Phenylcyclopropanecarboxylic acid | Good | nih.gov |
| (S)-3-(thiophen-2-ylthio)butanenitrile | Whole cells (e.g., Rhodococcus erythropolis), pH 7, 30 °C | (S)-3-(thiophen-2-ylthio)butanoic acid | 76% | lookchem.com |
Formation of Tetrazoles
The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is prevalent in medicinal chemistry. The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). scielo.brnih.govresearchgate.net This reaction is often catalyzed by Lewis acids or transition metals to improve yields and reaction times. The reaction proceeds by the activation of the nitrile, followed by nucleophilic attack of the azide ion and subsequent cyclization. youtube.com Various catalysts, including copper (II) sulfate (B86663) (CuSO₄·5H₂O) and cobalt (II) complexes, have been shown to efficiently promote this transformation in solvents like DMSO or DMF. scielo.brnih.gov This established methodology is applicable for the conversion of this compound to 5-(1-(thiophen-2-yl)cyclopropyl)-1H-tetrazole.
Table 2: General Conditions for the Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
| Starting Nitrile | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzonitrile | NaN₃, NH₄Cl, DMF, heat | 5-Phenyl-1H-tetrazole | Low (22%) but clean | youtube.com |
| Benzonitrile | NaN₃, CuSO₄·5H₂O, DMSO, 140 °C, 1 h | 5-Phenyl-1H-tetrazole | Good to Excellent | scielo.br |
| Various Aryl Nitriles | NaN₃, Co(II)-complex catalyst, Methanol (B129727), reflux | Corresponding 5-Aryl-1H-tetrazoles | Good | nih.gov |
Synthesis of Oxazolines
Oxazolines are five-membered heterocyclic compounds with significant applications in asymmetric synthesis and as protecting groups. The synthesis of 2-substituted-2-oxazolines can be achieved from the reaction of nitriles with 2-amino alcohols. wikipedia.orgorganic-chemistry.org This reaction can be performed without catalysts at high temperatures or facilitated by Lewis acids such as zinc chloride (ZnCl₂) or copper complexes. organic-chemistry.orgresearchgate.net The reaction involves the nucleophilic attack of the amino alcohol onto the nitrile carbon, followed by cyclization and dehydration to form the oxazoline (B21484) ring. This method allows for the direct conversion of this compound into 2-(1-(thiophen-2-yl)cyclopropyl)-4,5-dihydrooxazole derivatives.
Table 3: Representative Methods for the Synthesis of 2-Oxazolines from Nitriles
| Starting Nitrile Type | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Various (Hetero)aryl Nitriles | Aminoalcohols, no catalyst, heat | 2-(Hetero)aryloxazolines | Good to Excellent | organic-chemistry.org |
| Various Nitriles | Aminoalcohols, Copper-NHC complex | 2-Substituted oxazolines | Good | organic-chemistry.org |
| Isatoic Anhydride (B1165640) (precursor to aminophenyl nitrile derivative) | Aminoalcohols, ZnCl₂, PhCl, reflux | 2-(Aminophenyl)-2-oxazolines | 22-85% | researchgate.net |
Functionalization at the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions, often with greater reactivity than benzene (B151609). nih.govchemenu.com In this compound, the 2-position is occupied, directing electrophilic attack primarily to the C5 position, which is the most nucleophilic site on the ring. Common functionalization reactions include halogenation, acylation, and nitration.
Electrophilic Halogenation
Halogenation, particularly bromination and chlorination, of thiophene derivatives is a well-established transformation. rsc.orgrsc.org The reaction typically proceeds rapidly without the need for a strong Lewis acid catalyst, which is often required for the halogenation of less reactive aromatic rings like benzene. Reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid can be used to introduce a bromine atom at the 5-position of the thiophene ring. The high reactivity of the thiophene ring towards electrophiles makes this a highly efficient functionalization strategy. rsc.orgresearchgate.net
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring, typically at the 5-position. The reaction involves an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov Due to the stability of thiophene in the presence of protic acids and reagents like AlCl₃, these reactions are generally high-yielding and regioselective. nih.gov This provides a direct route to synthesize ketone derivatives of this compound.
Table 4: General Examples of Electrophilic Substitution on Thiophene Derivatives
| Substrate | Reaction Type | Reagents and Conditions | Major Product | Reference |
|---|---|---|---|---|
| Thiophene | Acylation | Adipoyl chloride, AlCl₃, CH₂Cl₂ | 1,6-Di(thiophen-2-yl)hexane-1,6-dione | nih.gov |
| Thiophene | Bromination | Bromine, Aqueous Acetic Acid | Brominated Thiophene | rsc.org |
| 2-Substituted Thiophenes | Chlorination/Bromination | Cl₂/Br₂, Acetic Acid | 5-Halo-2-Substituted Thiophenes | rsc.org |
Mechanistic Investigations and Chemical Transformations
Ring-Opening Reactions of Cyclopropane (B1198618) Systems
The cyclopropane ring in this compound is a "donor-acceptor" (D-A) cyclopropane. The thiophene (B33073) ring acts as an electron-donating group, while the carbonitrile (nitrile) group serves as an electron-accepting group. This electronic arrangement polarizes the three-membered ring, making it susceptible to various ring-opening reactions. These transformations are powerful methods for constructing complex carbocyclic and heterocyclic scaffolds. rsc.org
Donor-acceptor cyclopropanes are valuable three-carbon building blocks in organic synthesis due to their unique reactivity. uni-regensburg.de The presence of the electron-donating thiophene group and the electron-withdrawing nitrile group on the same carbon atom facilitates the cleavage of the distal C-C bond of the cyclopropane ring. This process typically generates a 1,3-dipolar zwitterionic intermediate, which can then be trapped by various reagents.
The nucleophilic ring-opening of D-A cyclopropanes is a well-established strategy for creating 1,3-bifunctionalized structures. nih.gov In the case of 1-(thiophen-2-yl)cyclopropanecarbonitrile, the thiophene group stabilizes the positive charge, while the nitrile group stabilizes the negative charge of the resulting intermediate. Asymmetric ring-opening reactions of D-A cyclopropanes have been developed to produce enantioenriched products. For instance, reactions involving 2-thienyl substituted D-A cyclopropanes have been shown to yield products with varying levels of enantiomeric excess, demonstrating the influence of the thiophene substituent on stereoselectivity. nih.gov
Lewis acids are effective catalysts for activating D-A cyclopropanes towards ring-opening. uni-regensburg.de The coordination of a Lewis acid to the acceptor group (the nitrile) enhances its electron-withdrawing ability, further polarizing the cyclopropane ring and facilitating its opening. This activation readily promotes ring-opening followed by cycloaddition reactions with a variety of dipolarophiles. uni-regensburg.de
A common transformation is a cascade reaction involving an SN1-type ring-opening, which generates a stabilized carbocation adjacent to the donor (thiophene) group. uni-regensburg.de This intermediate can then undergo cyclization with a nucleophile. For example, in reactions with thiourea (B124793) acting as a bis-nucleophile, Lewis acid activation of a D-A cyclopropane can lead to a cascade of ring-opening and subsequent N-nucleophilic attack, resulting in the formation of bicyclic lactam systems. uni-regensburg.de This type of formal [4+1]-cycloaddition represents a powerful method for constructing complex heterocyclic frameworks from D-A cyclopropanes. uni-regensburg.de
Table 1: Lewis Acid Catalyzed Ring-Opening-Cyclization
| Reactant | Catalyst | Nucleophile | Product Type | Ref |
|---|---|---|---|---|
| Donor-Acceptor Cyclopropane | Lewis Acid (e.g., Yb(OTf)₃) | Thiourea | Bicyclic γ-lactam | uni-regensburg.de |
| Methyl 1-nitrocyclopropanecarboxylate | Lewis Acid | Amines | Acyclic γ-nitro amine | nih.gov |
| Fused Bicyclic Cyclopropane | Lewis Acid | Thioureas | Furo-, Pyrano-, and Pyrrololactams | uni-regensburg.de |
Beyond ionic pathways, the transformations of cyclopropanes can also proceed through radical mechanisms, often involving a "radical/polar crossover" (RPC). researchgate.netresearchgate.net In such a process, a radical reaction initiates a sequence that later transitions to a polar, ionic step. Photoredox-mediated RPC processes are particularly effective for challenging annulations. researchgate.netnih.gov
The process can be initiated by the addition of a photocatalytically generated radical to a component of the molecule. For cyclopropane synthesis, a common pathway involves the addition of a radical to a homoallylic substrate, followed by single electron transfer to reduce the intermediate adduct to an anion, which then undergoes an intramolecular substitution to close the ring. nih.gov Conversely, for ring-opening, a radical species can induce the cleavage of the strained ring. The oxidative radical ring-opening/cyclization of cyclopropane derivatives has gained significant attention. researchgate.netnih.gov For instance, a cyclopropyl-substituted carbon radical can undergo facile ring-opening to generate a more stable alkyl radical, which can then participate in further cyclization or trapping reactions. researchgate.net This synergy of radical and polar pathways allows for the use of traditional electrophiles in modern radical reactions, expanding their synthetic utility. researchgate.net
The regioselectivity of the ring-opening reaction is a critical aspect, determining the structure of the final product. In D-A cyclopropanes like this compound, the cleavage typically occurs at the bond opposite the substituents (the C2-C3 bond). However, the precise outcome can be influenced by the reaction conditions and the nature of the attacking species.
Studies on related systems have shown that thiophenolates react with 2-arylated 1,1-dicyanocyclopropanes with high regioselectivity, attacking at the already substituted C2 position of the ring. researchgate.net In other cases, the regioselectivity can be controlled by the choice of catalyst. For example, the uncatalyzed reaction of certain cyclopropanes with an electrophile like benzeneselenenyl chloride leads to one regioisomer, while the presence of a Lewis acid such as TiCl₄ can influence the reaction's stereochemistry and is essential for reaction with less reactive electrophiles. rsc.org The regioselective cyclization of indole-tethered donor–acceptor cyclopropanes has also been reported, where the ring-opening occurs at the benzylic carbon atom. beilstein-journals.org
Reactivity of the Thiophene Ring in Cyclopropane Conjugates
The thiophene ring is an aromatic heterocycle with reactivity that resembles benzene (B151609), though it is generally more reactive towards electrophilic substitution. nih.goveprajournals.com Its presence in this compound offers opportunities for functionalization, allowing for the modification of the molecule's properties while potentially keeping the cyclopropane moiety intact or using it in a subsequent transformation.
The functionalization of the thiophene ring can be achieved through various methods. Classical approaches often involve electrophilic aromatic substitution, such as halogenation or sulfonation. eprajournals.com The electron-donating nature of the sulfur atom directs electrophiles primarily to the C5 position (alpha to the sulfur and adjacent to the cyclopropyl (B3062369) group) and the C3 position.
Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have greatly expanded the possibilities for thiophene functionalization. nih.gov These techniques allow for the introduction of a wide array of substituents with high regioselectivity. nih.gov For a molecule like this compound, it would be synthetically feasible to first perform a reaction on the thiophene ring—for instance, a Suzuki, Stille, or Heck coupling at a pre-functionalized position (e.g., a bromo-substituted thiophene precursor)—before proceeding with a transformation involving the cyclopropane ring. The chemical structure of thiophene allows for such functionalization, which can be used to improve properties like receptor binding, selectivity, and potency in medicinal chemistry contexts. mdpi.com
Reaction Pathways Involving the Nitrile Group
The nitrile group (C≡N) exhibits significant electrophilicity at the carbon atom due to the electronegativity of nitrogen and the presence of two π-bonds. libretexts.org This makes it susceptible to nucleophilic attack, in a manner analogous to the carbonyl group in aldehydes and ketones. masterorganicchemistry.com Nucleophilic addition to the nitrile carbon changes its hybridization from sp to sp², resulting in the formation of an imine anion intermediate. libretexts.orglibretexts.org
A classic example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The Grignard reagent adds to the nitrile to form an intermediate imine salt after an aqueous workup. pressbooks.pub This imine salt is typically unstable and is readily hydrolyzed upon addition of aqueous acid to yield a ketone.
The mechanism proceeds as follows:
Nucleophilic Attack: The nucleophile (e.g., the carbanion from a Grignard reagent) attacks the electrophilic carbon of the nitrile group. rsc.org
Intermediate Formation: The π-bond breaks, and the electron pair moves to the nitrogen, forming a nitrogen anion complexed with the magnesium halide.
Hydrolysis: Addition of water or dilute acid protonates the nitrogen anion, leading to an imine, which is then hydrolyzed to the final ketone product. libretexts.orgpressbooks.pub
The reactivity of the nitrile group allows for its conversion into a variety of other functional groups, highlighting its versatility in organic synthesis.
Hydrocyanation of alkynes is a powerful, atom-economical method for synthesizing vinyl nitriles (acrylonitriles). researchgate.net This transformation involves the addition of a hydrogen atom and a cyanide group across the carbon-carbon triple bond. The reaction can be catalyzed by various transition metals, most notably nickel complexes, or proceed via transition-metal-free pathways. quora.comnih.gov
Transition-Metal-Catalyzed Hydrocyanation: Nickel-catalyzed hydrocyanation is a widely studied process. researchgate.net A plausible mechanism using a Ni(0) catalyst generally involves these key steps: rsc.orgacs.org
Oxidative Addition: An H-CN source (or a surrogate) undergoes oxidative addition to the Ni(0) center to form a hydrido-nickel(II)-cyanide complex, [H-Ni(II)-CN]. nih.gov
Alkyne Coordination: The alkyne coordinates to the nickel center.
Migratory Insertion (Hydronickelation): The alkyne inserts into the Ni-H bond, which is typically a cis-addition, to form an alkenyl-nickel-cyanide intermediate. The regioselectivity of this step is influenced by the stability of the resulting alkenyl nickel species. rsc.orgacs.org
Reductive Elimination: The alkenyl and cyanide ligands couple and reductively eliminate from the nickel center, affording the vinyl nitrile product and regenerating the Ni(0) catalyst. rsc.org
To avoid the direct use of highly toxic hydrogen cyanide (HCN), various cyanide sources or "HCN donor" reagents like acetone (B3395972) cyanohydrin or malononitriles are often employed in transfer hydrocyanation reactions. nih.govresearchgate.net
Transition-Metal-Free Hydrocyanation: Recently, dual-catalytic systems that operate without transition metals have been developed. nih.govchemrxiv.org These systems can employ a base to catalyze the isomerization of an alkyne to an allene (B1206475), followed by a phosphine-catalyzed transfer of HCN to the allene intermediate. This approach offers excellent regioselectivity and avoids the use of toxic and expensive metal catalysts. nih.gov
| Method | Catalyst System | Cyanide Source | Key Mechanistic Steps | Advantages | Reference |
|---|---|---|---|---|---|
| Nickel-Catalyzed | Ni(0) complexes with phosphine (B1218219) ligands (e.g., Ni(cod)₂) | HCN, Zn(CN)₂, Malononitriles | Oxidative Addition, Migratory Insertion, Reductive Elimination | High efficiency, well-established | rsc.org, acs.org |
| Transition-Metal-Free | Dual system: Base (e.g., DBU) + Organocatalyst (e.g., phosphine) | Acetone cyanohydrin | Alkyne-allene isomerization, Nucleophilic attack on allene | Avoids toxic metals, high regioselectivity, cost-effective | nih.gov |
The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids, establishing them as carboxylic acid derivatives. pressbooks.pub The reaction can be performed under either acidic or basic conditions, proceeding through an amide intermediate. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: The mechanism involves two main stages: conversion to an amide, followed by hydrolysis of the amide.
Protonation: The nitrile nitrogen is protonated by the acid, which significantly increases the electrophilicity of the carbon atom. pressbooks.pubchemistrysteps.com
Nucleophilic Attack: A water molecule attacks the activated carbon.
Tautomerization: Deprotonation of the oxygen and protonation of the nitrogen leads to a protonated amide, which then undergoes standard acid-catalyzed amide hydrolysis to yield the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com
Base-Catalyzed Hydrolysis:
Nucleophilic Attack: The strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org
Protonation: The resulting nitrogen anion is protonated by water to form an imidic acid, which tautomerizes to an amide.
Amide Hydrolysis: The amide is then hydrolyzed under basic conditions to give a carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid. chemistrysteps.com
Once this compound is hydrolyzed to 1-(thiophen-2-yl)cyclopropanecarboxylic acid, the resulting acid can undergo a wide range of subsequent derivatizations. Standard transformations of carboxylic acids, such as conversion to esters, acid chlorides, amides, and alcohols (via reduction), can be readily applied to introduce further chemical diversity. researchgate.netresearchgate.net
Stereochemical Aspects of Synthetic Reactions
The stereochemical outcome of synthetic reactions is crucial for controlling the three-dimensional structure of molecules. In the context of the reactions discussed, stereocontrol is a key consideration.
Rhodium-Catalyzed Cyclopropanations: The cyclopropanation of alkenes with diazo compounds using chiral dirhodium catalysts is a powerful method for asymmetric synthesis. acs.org The stereoselectivity (both diastereoselectivity and enantioselectivity) is dictated by the structure of the chiral catalyst and the nature of the rhodium carbene. nih.gov Predictive models suggest that the alkene approaches the carbene in a "side-on" fashion to minimize steric interactions with the catalyst's ligands. acs.org For example, dirhodium tetraprolinate catalysts can adopt a D₂ symmetric arrangement, creating a chiral environment that directs the approach of the substrate, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the cyclopropane product. nih.govacs.org While reactions with diazoesters have been extensively studied, reactions involving nitrile analogues of diazoesters have been noted to be less diastereoselective in some cases. acs.org
Theoretical and Computational Studies of 1 Thiophen 2 Yl Cyclopropanecarbonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding in Cyclopropane (B1198618) and Thiophene (B33073) Systems
Quantum chemical calculations are fundamental to understanding the electronic environment of 1-(thiophen-2-yl)cyclopropanecarbonitrile, which is characterized by the unique bonding of its two core components: the aromatic thiophene ring and the strained cyclopropane ring.
The thiophene ring is an aromatic heterocycle. Its aromaticity, a key determinant of its stability and reactivity, arises from the delocalization of six π-electrons over the five-membered ring. Computational methods like Density Functional Theory (DFT) can quantify this property. For instance, Nucleus-Independent Chemical Shift (NICS) calculations are often used to assess aromaticity, with negative values inside the ring indicating aromatic character. chemrxiv.org Thiophene exhibits a more negative NICS value compared to its furan (B31954) analogue, suggesting greater aromaticity. chemrxiv.org The electronic structure is also defined by the electronegativity of the sulfur atom and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich areas, which are potential sites for electrophilic attack. scispace.com
The cyclopropane ring , in contrast, is a highly strained aliphatic system. Its reactivity is largely governed by the significant ring strain (approximately 27 kcal/mol), which promotes reactions that lead to ring-opening. nih.gov The bonding in cyclopropane is not described by simple sp³ hybridization. Instead, it features "bent bonds" or Walsh orbitals, where the electron density is concentrated outside the direct line between the carbon nuclei. This unique bonding gives the C-C bonds of the cyclopropane ring partial π-character and makes them susceptible to attack by both nucleophiles and electrophiles. nih.gov Quantum chemical calculations can precisely model these bond angles, lengths, and the associated strain energy, providing a quantitative basis for its reactivity. scispace.com
Within the framework of DFT, various global and local reactivity descriptors can be calculated to understand the stability and reactivity of molecular systems. scispace.com These parameters, derived from the molecule's response to changes in its electron count, provide insight into its chemical behavior.
Table 1: Key Concepts in Quantum Chemical Calculations
| Concept | Description | Relevance to this compound |
| Density Functional Theory (DFT) | A computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. scispace.com | Used to calculate energies, geometries, and electronic properties of the molecule. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. It reveals charge distribution and reactive sites. scispace.com | Identifies electron-rich (thiophene sulfur) and electron-poor regions, predicting sites for non-covalent interactions or chemical reactions. |
| HOMO-LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy gap is an indicator of chemical reactivity. scispace.com | A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule's potential to participate in electron transfer processes. |
| Ring Strain Energy | The extra energy in a cyclic molecule due to non-ideal bond angles and steric hindrance. nih.gov | Quantifies the inherent instability of the cyclopropane ring, explaining its propensity for ring-opening reactions. |
**4.2. Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is indispensable for mapping the energetic pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.
DFT calculations are widely used to investigate the mechanisms of reactions involving cyclopropanes. acs.org For the formation of this compound, computational models can elucidate the cyclopropanation step. These calculations map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The rate-determining step is identified as the one with the highest energy transition state. acs.orgutdallas.edu For example, in borane-catalyzed cyclopropanation reactions, DFT has been used to compare different mechanistic pathways, concluding that the reaction proceeds through activation of the diazo compound, followed by nitrogen extrusion and subsequent nucleophilic attack by the alkene. acs.org
Conversely, the ring-opening of cyclopropanes is a common process driven by the release of ring strain. nih.gov DFT studies can model these reactions, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones. rsc.org Such studies detail the multi-step mechanism, which may involve nucleophilic attack to open the ring, followed by intramolecular rearrangements to form the final product. rsc.org For a molecule like this compound, DFT could predict the feasibility and mechanism of ring-opening under various conditions (e.g., nucleophilic, electrophilic, or radical), determining the activation energies for the cleavage of the C-C bonds in the three-membered ring. acs.org While thiophene rings are generally stable, computational studies show that ring-opening has a prohibitively high energy barrier under typical C-H activation conditions, in contrast to the more easily opened furan ring. chemrxiv.org
Table 2: Representative Calculated Activation Energies for Related Reactions
| Reaction Type | System | Computational Method | Activation Energy (ΔG‡, kcal/mol) | Reference |
| Cyclopropanation | Styrene (B11656) + Aryldiazodiacetate | DFT (B(C₆F₅)₃ catalyzed) | ~28.3 (N₂ removal) | acs.org |
| Carbene Formation | Myoglobin (B1173299) + Diazoketone | DFT | 24.4 | utdallas.edu |
| Cyclopropane Ring-Opening | Cyclopropanol | DFT (Chromium-assisted) | ~24.2 | acs.org |
| Thiophene Ring-Opening | 2-Methylthiophene | DFT (Alumination) | Prohibitively high barrier | chemrxiv.org |
When multiple products can be formed in a reaction, computational chemistry can be a powerful predictive tool to determine the regiochemical and stereochemical outcome. rsc.orgrsc.org This is achieved by calculating the energies of all possible transition states leading to the different isomers. According to transition state theory, the product that is formed fastest will proceed through the lowest-energy transition state.
For a substituted thiophene, reactions like cyclopropanation can occur on different faces of the alkene precursor, leading to different stereoisomers. DFT studies on the cycloaddition reactions of thiophene 1-oxide, for instance, have explained the origin of π-facial selectivity. nih.gov The preference for syn cycloaddition was attributed to a pre-distortion of the reactant's ground state geometry into a conformation that more closely resembles the syn transition state, thereby lowering its energy. nih.gov This pre-distortion minimizes antiaromatic hyperconjugative effects within the molecule. nih.gov
In the context of this compound, if the cyclopropane ring were to be formed from a substituted thiophene precursor, computational models could predict the diastereoselectivity by comparing the transition state energies for attack from the different faces of the molecule. The analysis of these transition state geometries often reveals the specific steric or electronic interactions that favor one outcome over another. acs.orgchemrxiv.org
Molecular Dynamics and Conformational Analysis of Cyclopropyl Nitriles
The primary degree of freedom is the rotation around the single bond connecting the thiophene and cyclopropane rings. MD simulations can explore the potential energy landscape associated with this rotation, identifying low-energy conformers (rotamers) and the energy barriers between them. nih.gov These simulations model the molecule in a simulated environment, such as a solvent box, to account for the influence of solvent molecules on conformational preference. nih.gov The results of an MD simulation can provide a statistical distribution of different conformations, revealing which shapes the molecule is most likely to adopt at a given temperature. This information is crucial for understanding how the molecule might bind to a biological receptor or self-assemble in solution. mdpi.com
Table 3: Aspects of Molecular Dynamics Simulation for Conformational Analysis
| Simulation Aspect | Description | Application to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | A suitable force field (e.g., COMPASS) is chosen to accurately model the interactions within the nitrile- and thiophene-containing molecule. nih.gov |
| Solvent Model | Representation of the solvent, either explicitly (individual solvent molecules) or implicitly (a continuous medium). | Explicit solvent models would be used to study specific molecule-solvent interactions and their effect on the rotational barrier between the rings. nih.gov |
| Conformational Sampling | The process of exploring the different possible conformations of the molecule. | The simulation would track the dihedral angle between the thiophene and cyclopropane rings over time to identify the most stable rotational conformations. |
| Thermodynamic Properties | Calculation of properties like free energy differences between conformers. | Used to determine the relative populations of different conformers at thermal equilibrium. |
Structure-Reactivity Relationship Studies through Computational Approaches
A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. scispace.com By calculating a range of electronic descriptors, it is possible to build quantitative structure-reactivity relationships (QSRRs) that can predict the behavior of new, related molecules.
For this compound, DFT can be used to calculate a variety of reactivity indices. scispace.com The energies of the Frontier Molecular Orbitals (HOMO and LUMO) indicate the molecule's ability to act as an electron donor or acceptor. The Fukui function is a local reactivity descriptor that identifies which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. scispace.com
By systematically modifying the structure in silico—for example, by adding different substituents to the thiophene ring—and recalculating these descriptors, one can build a model that correlates structural changes with changes in reactivity. For instance, adding an electron-withdrawing group to the thiophene ring would be expected to lower the LUMO energy, potentially making the cyclopropane ring more susceptible to nucleophilic attack and ring-opening. nih.gov Conversely, an electron-donating group might increase the electron density in the thiophene π-system. These computational studies allow for the rational design of derivatives with tailored reactivity profiles.
Table 4: Common Computational Descriptors for Structure-Reactivity Studies
| Descriptor | Definition | Predicted Reactivity Aspect |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; resistance to change in electron distribution. | Higher hardness implies lower reactivity and higher kinetic stability. scispace.com |
| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons in the molecule changes. | Identifies the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. scispace.com |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Can be calculated to predict the weakest bond in the molecule and its susceptibility to radical cleavage. |
Research Applications and Synthetic Utility
1-(Thiophen-2-yl)cyclopropanecarbonitrile as a Core Building Block in Advanced Organic Synthesis
The utility of this compound as a core building block stems from the distinct chemical reactivity of its three primary components. The cyclopropane (B1198618) ring, with its inherent high ring strain, offers unique steric and electronic properties that can be leveraged in synthesis. researchgate.net The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and amides. The thiophene (B33073) ring is an important aromatic heterocycle that can undergo electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for extensive derivatization. mdpi.comnih.gov
Synthetic Intermediates for Complex Chemical Scaffolds
Beyond its role as a primary building block, this compound serves as a key synthetic intermediate. Through targeted chemical transformations, it can be converted into a range of other useful compounds that are steps closer to a final complex target.
One of the most direct and valuable transformations is the hydrolysis of the nitrile group to yield 1-(thiophen-2-yl)cyclopropanecarboxylic acid. biosynth.com This carboxylic acid is itself a versatile scaffold, ready for conversion into esters or amides through coupling reactions with various alcohols or amines. biosynth.com Furthermore, the thiophene ring can be selectively functionalized, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to attach other aryl or alkyl groups. nih.gov These reactions create a new library of intermediates, each with the core thiophenyl-cyclopropane structure but decorated with different peripheral groups, enabling the systematic exploration of chemical space in discovery programs.
Role in the Synthesis of Functionally Diverse Cyclopropane Derivatives
The structure of this compound is amenable to a wide array of chemical modifications, making it a parent compound for a family of functionally diverse cyclopropane derivatives. The development of scalable procedures for creating various cyclopropylthiophene derivatives highlights the synthetic interest in this class of compounds. nih.gov
The reactivity of the nitrile group is a primary avenue for diversification. Standard organic transformations can convert the nitrile into other key functional groups, each opening up new synthetic possibilities. This functional group interconversion is a cornerstone of modern synthetic strategy, allowing a single precursor to act as a gateway to numerous distinct product classes.
| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions |
| Nitrile (-C≡N) | H₃O⁺, heat | Carboxylic Acid (-COOH) | Amide coupling, esterification, reduction |
| Nitrile (-C≡N) | LiAlH₄ or H₂, catalyst | Primary Amine (-CH₂NH₂) | Acylation, alkylation, Schiff base formation |
| Nitrile (-C≡N) | H₂O₂, base | Amide (-CONH₂) | Dehydration, Hofmann rearrangement |
In addition to nitrile chemistry, reactions targeting the thiophene ring, such as bromination followed by metal-halogen exchange, can generate organometallic intermediates. These intermediates can then react with a variety of electrophiles to install new substituents at specific positions on the thiophene ring, further expanding the range of accessible cyclopropane derivatives. nih.gov
Potential in the Design of Novel Chemical Entities
The unique combination of a cyclopropane ring and a thiophene heterocycle makes this compound an attractive scaffold for the design of novel molecules with specific functions.
Both the cyclopropane ring and the thiophene nucleus are considered "privileged structures" in medicinal chemistry. The cyclopropyl (B3062369) group is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. researchgate.net Its rigid nature can lock a molecule into a bioactive conformation, increasing potency and selectivity. researchgate.netresearchgate.net
The thiophene ring is a common bioisostere for the benzene (B151609) ring and is present in numerous marketed drugs. nih.govnih.gov Its ability to participate in hydrogen bonding and other electronic interactions, combined with its distinct size and shape, makes it a valuable component of pharmacophores. nih.govmdpi.com The fusion of these two scaffolds in this compound creates a molecular framework with significant potential for discovering new therapeutic agents across various disease areas, including cancer and infectious diseases. researchgate.net
In the field of agrochemicals, both thiophene and cyclopropane motifs are found in active compounds. Many potent synthetic pyrethroid insecticides, for example, feature a cyclopropane ring as a central structural element. Thiophene derivatives have also been utilized in the development of various pesticides and herbicides. nih.gov The combination of these two structural features in a single building block suggests that this compound could serve as a valuable precursor for the synthesis of novel agrochemicals with potentially improved efficacy or new modes of action.
Thiophene-based molecules are cornerstones of modern materials science, forming the basis for conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comnih.govresearchgate.net The electronic properties of polythiophenes and oligothiophenes are highly tunable through chemical modification. Introducing a cyclopropyl substituent onto the thiophene ring is a strategy to alter the solid-state packing and electronic characteristics of these materials. The rigid, three-dimensional nature of the cyclopropane group can disrupt intermolecular π-π stacking in a controlled manner, which can influence properties like solubility and charge mobility. Therefore, this compound represents a potentially useful building block for creating novel, functional organic materials with tailored optoelectronic properties. researchgate.netmdpi.com
Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(Thiophen-2-yl)cyclopropanecarbonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the thiophene (B33073) ring and the cyclopropane (B1198618) ring. The three protons on the thiophene ring would typically appear as multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). The specific splitting patterns of these protons are dictated by their coupling with each other. The four protons on the cyclopropane ring are diastereotopic and would therefore be expected to show complex splitting patterns, likely as multiplets, in the upfield region of the spectrum (generally δ 1.0-2.0 ppm), a characteristic chemical shift for cyclopropyl (B3062369) protons. docbrown.infodocbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for each carbon atom. The carbon atoms of the thiophene ring would resonate in the downfield region (typically δ 120-140 ppm). The carbon atom of the nitrile group (C≡N) would also have a characteristic chemical shift in the δ 115-125 ppm range. wisc.edu The carbons of the cyclopropane ring would appear at relatively upfield chemical shifts, with the quaternary carbon attached to the thiophene and nitrile groups being more downfield than the two CH₂ carbons. docbrown.info
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these proton and carbon signals and to confirm the connectivity between the thiophene and cyclopropane moieties.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Thiophene-H | ~7.0 - 8.0 | Multiplet |
| ¹H | Cyclopropane-CH₂ | ~1.0 - 2.0 | Multiplet |
| ¹³C | Thiophene-C | ~120 - 140 | - |
| ¹³C | Nitrile (C≡N) | ~115 - 125 | - |
| ¹³C | Cyclopropane-C | ~10 - 30 | - |
| ¹³C | Quaternary Cyclopropane-C | ~20 - 40 | - |
Mass Spectrometry (MS) Techniques in Compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular formula.
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₇NS). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the nitrile group (CN), or cleavage of the bond between the thiophene and cyclopropane rings, leading to characteristic fragment ions. For instance, fragments corresponding to the thiophenyl group and the cyclopropanecarbonitrile (B140667) moiety would be anticipated. Techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed, where the compound is first separated by GC and then introduced into the mass spectrometer for analysis. nih.govnih.gov
| Analysis | Expected Result | Significance |
|---|---|---|
| Molecular Ion Peak (M⁺) | m/z corresponding to C₈H₇NS | Confirms molecular weight |
| High-Resolution MS | Precise mass measurement | Confirms elemental composition |
| Fragmentation Pattern | Characteristic fragments (e.g., loss of CN, thiophenyl cation) | Provides structural information |
Chromatographic Separations and Purity Assessment (HPLC, GC)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods. ijpca.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. ijpca.org For a compound like this compound, which has moderate polarity, reversed-phase HPLC would likely be the method of choice. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound would be a characteristic property under specific chromatographic conditions (flow rate, mobile phase composition, column temperature). A UV detector would be suitable for detection, as the thiophene ring contains a chromophore that absorbs UV light. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.
Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. researchgate.net Given the likely volatility of this compound, GC would be a suitable method for its analysis. A capillary column with a nonpolar or moderately polar stationary phase would be used. The compound would be vaporized and carried through the column by an inert carrier gas (e.g., helium or nitrogen). The retention time would be used for identification, and the peak area can be used for quantification. Purity is assessed by the observation of a single peak. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification. nih.gov
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method | Application |
|---|---|---|---|---|
| HPLC | Reversed-phase (C18) | Acetonitrile/Water | UV-Vis | Purity assessment, Quantification |
| GC | Polydimethylsiloxane | Helium | Flame Ionization (FID), Mass Spectrometry (MS) | Separation, Purity assessment, Identification |
Other Advanced Spectroscopic Methods (e.g., Infrared Spectroscopy)
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, a sharp and strong absorption band characteristic of the nitrile group (C≡N) stretching vibration would be expected around 2220-2260 cm⁻¹. nih.govnist.gov The presence of the thiophene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring would also be present, though it may be weaker and harder to assign definitively. The cyclopropane ring would exhibit characteristic C-H stretching vibrations.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2260 (strong, sharp) |
| Aromatic C-H (Thiophene) | Stretch | > 3000 |
| Aromatic C=C (Thiophene) | Stretch | 1400 - 1600 |
| Aliphatic C-H (Cyclopropane) | Stretch | ~2900 - 3000 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(Thiophen-2-yl)cyclopropanecarbonitrile?
The synthesis typically involves cyclopropanation of a thiophene precursor. For example:
- Nucleophilic substitution on a pre-functionalized cyclopropane ring using a thiophen-2-yl lithium or Grignard reagent, followed by nitrile group introduction via cyanation .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) between a cyclopropane boronic ester and a halogenated thiophene-carbonitrile derivative .
Key intermediates may include halogenated cyclopropanes or thiophene derivatives with leaving groups (e.g., bromine). Reaction conditions (e.g., temperature, catalysts) should be optimized to avoid ring-opening of the strained cyclopropane .
Q. How is the structural integrity of this compound confirmed experimentally?
X-ray crystallography is the gold standard. For example:
- Single-crystal diffraction data collected on a Bruker SMART X2S diffractometer (Mo-Kα radiation, λ = 0.71073 Å) can resolve bond lengths (e.g., cyclopropane C–C bonds ~1.50 Å) and dihedral angles between thiophene and cyclopropane rings .
- SHELX software (e.g., SHELXL for refinement) is used to model disorder or partial occupancy, as seen in analogous compounds where thiophene rings exhibit rotational symmetry .
Q. What are the stability considerations for handling this compound?
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation via photolysis or hydrolysis of the nitrile group .
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) to avoid cyclopropane ring strain relief in protic media .
Advanced Research Questions
Q. How can kinetic vs. thermodynamic control be leveraged to optimize the synthesis of this compound derivatives?
- Kinetic control : Low-temperature conditions (-78°C) favor cyclopropane formation via rapid trapping of intermediates (e.g., using trimethylsilyl cyanide for cyanation) .
- Thermodynamic control : Higher temperatures (e.g., reflux in THF) may stabilize products with extended conjugation between thiophene and nitrile groups, as observed in dihydropyridine-carbonitrile analogs .
Contradictions in product ratios under varying conditions should be analyzed using HPLC-MS to track intermediate species .
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
Discrepancies in dihedral angles or bond lengths (e.g., cyclopropane distortion due to steric hindrance) can arise from:
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack, particularly at the nitrile group or thiophene sulfur .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with cyclopropane-binding pockets) using AutoDock Vina, referencing analogs with demonstrated bioactivity .
Q. How does the electronic nature of the thiophene ring influence the compound’s spectroscopic properties?
- UV-Vis spectroscopy : The thiophene’s π→π* transitions (λ ~250–300 nm) are redshifted when conjugated to the cyclopropane ring, as seen in similar cyclopentene-thiophene derivatives .
- NMR : The deshielding effect of the nitrile group shifts thiophene proton signals downfield (δ ~7.2–7.5 ppm in CDCl3) .
Q. What strategies mitigate degradation pathways during long-term storage?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products (e.g., hydrolysis to carboxylic acid) via LC-MS .
- Additives : Use radical scavengers (e.g., BHT) to inhibit oxidative ring-opening of the cyclopropane .
Contradictions and Methodological Challenges
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Assay variability : Normalize results against control compounds (e.g., cisplatin for cytotoxicity assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Metabolite interference : Use hepatic microsome assays to identify active vs. inactive metabolites contributing to contradictory in vivo/in vitro results .
Q. What advanced techniques characterize surface adsorption behavior of this compound in material science applications?
- In situ AFM-IR : Resolve molecular orientation on metal-organic frameworks (MOFs) by correlating IR absorption bands with surface topography .
- ToF-SIMS : Detect trace nitrile-thiophene fragments to map adsorption sites on catalytic surfaces .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
